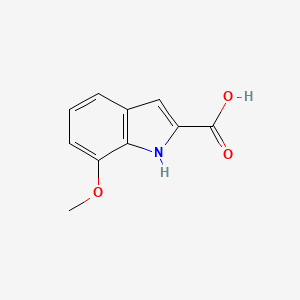
7-Methoxy-1H-indole-2-carboxylic acid
Overview
Description
7-Methoxy-1H-indole-2-carboxylic acid is a compound with the molecular formula C10H9NO3 . It is used to study the effects of methoxy and amino substitution on the indole ring .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a methoxy group attached at the 7th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-1H-indole-2-carboxylic acid include a molecular weight of 191.18 g/mol, a topological polar surface area of 62.3 Ų, and a complexity of 231 .Scientific Research Applications
Polymorph Investigation
A study presents a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) investigated by single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory calculations . This research is significant for potential pharmacological applications of this compound .
Neuroprotective Properties
5-methoxyindole-2-carboxylic acid (MI2CA) is known for its potential neuroprotective properties in the context of stroke . It has promising effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation (LTP) .
Synthesis of Tryptophan Dioxygenase Inhibitors
7-Methoxyindole is used to study the effects of methoxy and amino substitution on the indole ring . It is a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Synthesis of (±)-Dibromophakellin and Analogs
Indole-2-carboxylic acid is a reactant for the total synthesis of (±)-dibromophakellin and analogs .
Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine
Indole-2-carboxylic acid is also a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
Stereoselective Preparation of Renieramycin G Analogs
Indole-2-carboxylic acid is used for the stereoselective preparation of renieramycin G analogs .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more .
properties
IUPAC Name |
7-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTJYUDCZXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179356 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-indole-2-carboxylic acid | |
CAS RN |
24610-33-1 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 7-methoxy-1H-indole-2-carboxylic acid derivative identified in the study interact with CysLT1 receptors and what are the downstream effects of this interaction?
A: The research focuses on the development of a specific 7-methoxy-1H-indole-2-carboxylic acid derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. This compound acts as a CysLT1 antagonist, meaning it binds to CysLT1 receptors and blocks their activation by cysteinyl leukotrienes (CysLTs). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



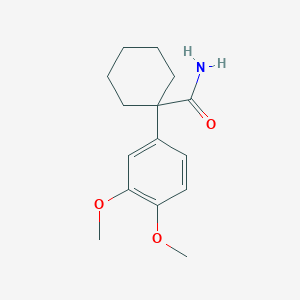

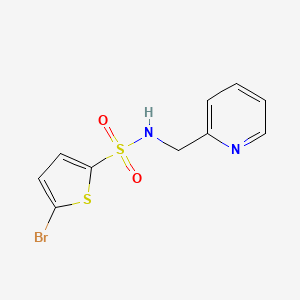




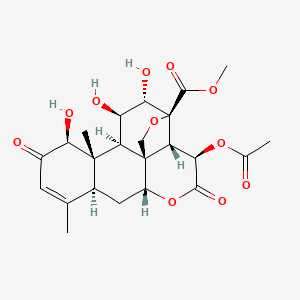

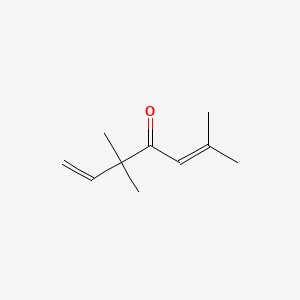
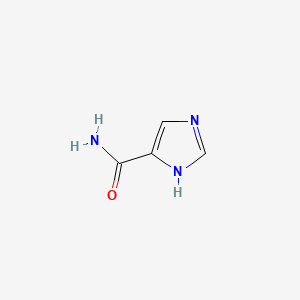

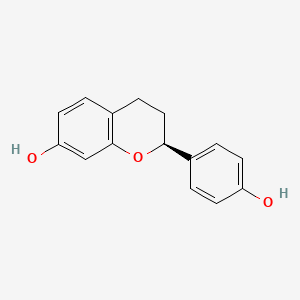
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)